2-(5-Chloro-2-fluorophenoxy)oxane
Description
2-(5-Chloro-2-fluorophenoxy)oxane (CAS: 1881293-93-1) is an organic compound with the molecular formula C₁₁H₁₂ClFO₂ and a molar mass of 230.66 g/mol . It features a tetrahydropyran (oxane) ring substituted with a 5-chloro-2-fluorophenoxy group. Key physicochemical properties include a predicted density of 1.259±0.06 g/cm³ and a boiling point of 317.6±42.0 °C .
Properties
IUPAC Name |
2-(5-chloro-2-fluorophenoxy)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c12-8-4-5-9(13)10(7-8)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYFDGHOPIUZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=C(C=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluorophenoxy)oxane typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-fluorophenol and oxane.
Reaction Conditions: The phenol is reacted with oxane under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the phenol, facilitating the nucleophilic substitution reaction.
Solvent: Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-fluorophenoxy)oxane can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.
Oxidation: The oxane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction of the oxane ring can yield alcohols or ethers.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted phenoxy derivatives.
Oxidation: Products include lactones or carboxylic acids.
Reduction: Products include alcohols or ethers.
Scientific Research Applications
2-(5-Chloro-2-fluorophenoxy)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-fluorophenoxy)oxane depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxane Moieties
TC-1698 and TC-1709
These compounds, synthesized via alkylation of pyridyl precursors with 4-(bromomethyl)oxane or oxolane, share the oxane moiety but incorporate bicyclic frameworks and pyridyl substituents . For example:
Comparison :
- While 2-(5-Chloro-2-fluorophenoxy)oxane lacks the nitrogen-rich bicyclic framework of TC compounds, both utilize oxane as a structural backbone. The presence of halogenated aromatic groups in the former contrasts with pyridyl groups in the latter, leading to divergent biological activities (e.g., receptor binding vs.
5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]
This spiro compound integrates oxane with a quinoline ring system . Its molecular formula is inferred as C₁₃H₁₄FNO, with a molar mass of 219.26 g/mol. Unlike this compound, the spiro architecture and quinoline substituent suggest applications in medicinal chemistry, though specific biological data are unavailable.
Comparison :
- Both compounds feature oxane but differ in substitution patterns.
Halogenated Aromatic Compounds with Heterocyclic Cores
Cyanidin-3-O-glucoside Chloride
This anthocyanin derivative contains an oxane ring as part of a glucoside (molecular formula: C₂₁H₂₁ClO₁₁, molar mass: 484.83 g/mol) . It is used as a reference standard in pharmacological research, contrasting sharply with the synthetic halogenated phenoxy-oxane structure of the target compound.
Comparison :
- The oxane in cyanidin-3-O-glucoside serves as a glycosidic linker, while in this compound, it acts as a central scaffold. The latter’s halogen substituents may confer stability and reactivity useful in synthetic chemistry, unlike the natural product’s role in antioxidant studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
